ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate
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Overview
Description
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound that features a unique combination of adamantane, triazole, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the formation of the triazole ring, and finally the esterification to form the propanoate ester. Common reagents used in these steps include adamantane, hydrazine, ethyl chloroformate, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, while the triazole ring can bind to various enzymes or receptors. This combination allows the compound to exert its effects through multiple pathways, potentially leading to antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are antifungal agents.
Ester Derivatives: Various esters used in pharmaceuticals and materials science.
Uniqueness
What sets ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate apart is its unique combination of functional groups, which allows it to interact with a wide range of biological targets and undergo diverse chemical transformations.
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3S/c1-4-33-23(31)17(3)34-25-29-28-22(30(25)21-7-5-6-16(2)8-21)15-27-24(32)26-12-18-9-19(13-26)11-20(10-18)14-26/h5-8,17-20H,4,9-15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCLIJLPTBKQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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